molecular formula C16H15N3O3 B2699035 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate CAS No. 2034457-41-3

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

Cat. No.: B2699035
CAS No.: 2034457-41-3
M. Wt: 297.314
InChI Key: LPVHVOHLPZDJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a chemical research reagent intended for research use only; it is not for human or veterinary diagnostic or therapeutic uses. This compound belongs to the class of 1,2,3-benzotriazin-4(3H)-one derivatives, which are recognized in scientific literature as versatile scaffolds in medicinal chemistry and organic synthesis. Researchers value this heterocyclic system for its potential in developing biologically active molecules. Related benzotriazinone derivatives have been investigated for their cytotoxic properties, with some compounds showing promising activity against human liver carcinoma cell lines (HepG2) in vitro . The structural framework is also highly relevant in synthetic methodology development. Recent advances demonstrate that 3-arylbenzo[d][1,2,3]triazin-4(3H)-ones can serve as substrates in metal-catalyzed divergent synthesis, undergoing transformations such as C–H alkylation and alkenylation when reacted with different ylides, facilitated by catalysts like Cp Rh(III) and Cp Ir(III) . These reactions typically proceed under mild conditions and exhibit excellent functional group compatibility, making them valuable for constructing complex molecular architectures. The presence of the benzyl and acetate groups in this specific reagent may further modulate its reactivity, solubility, and potential for further functionalization, offering researchers a valuable building block for drug discovery programs and the synthesis of novel compounds for biological evaluation.

Properties

IUPAC Name

acetic acid;3-benzyl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVHVOHLPZDJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-(2-iodophenyl)-3-aryltriaz-1-enes as starting materials. These compounds undergo a Pd(0)-catalyzed carbonylative annulation reaction in the presence of carbon monoxide to yield 3-arylbenzo[d][1,2,3]triazin-4(3H)-ones . The reaction is carried out under mild conditions, typically at room temperature, and provides high selectivity and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,2,3]triazin-4(3H)-one oxides, while reduction can produce benzo[d][1,2,3]triazin-4(3H)-one derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazinones, including 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate, exhibit promising antimicrobial properties. A study demonstrated that certain synthesized triazinones showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 µg/ml to 250 µg/ml depending on the compound structure and substituents .

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of protein synthesis pathways. For instance, the presence of specific functional groups in the triazinone structure can enhance binding affinity to bacterial enzymes or receptors, leading to increased efficacy .

Synthetic Applications

Diverse Synthetic Pathways
The versatility of this compound in synthetic chemistry is notable. It has been utilized in metal-catalyzed reactions to produce a variety of derivatives through C–H activation processes. For example, using a Cp*Rh(III) catalyst allows for selective C–H alkylation when combined with carbonyl sulfoxonium ylides .

Table 1: Summary of Synthetic Reactions Involving Triazinones

Reaction TypeCatalystProduct TypeYield (%)
C–H AlkylationCp*Rh(III)Alkylated TriazinonesHigh
AlkenylationCp*Ir(III)Alkenylated TriazinonesModerate
Hydrazone FormationCu CatalystHydrazone ProductsVariable

Case Studies

Case Study 1: Antibacterial Evaluation
In a recent study, a series of triazinone derivatives were synthesized and evaluated for their antibacterial activity. The results showed that modifications at the benzyl position significantly influenced the antimicrobial potency. Compounds with electron-donating groups exhibited lower MIC values compared to those with electron-withdrawing groups .

Case Study 2: Synthesis of Functionalized Triazinones
Another investigation focused on the synthesis of functionalized triazinones through a one-pot reaction involving various substrates. This method demonstrated high efficiency and selectivity for producing diverse triazinone derivatives suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the brain . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Alkyl substituents (isopropyl, butyl) reduce molecular complexity but may limit pharmacological utility compared to heterocyclic or phosphorylated derivatives .
  • Phosphorylated derivatives like DEPET exhibit superior solubility, making them advantageous in aqueous reaction systems .

Biological Activity

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.

The synthesis of this compound typically involves the heterocyclization of appropriate precursors under basic conditions. Recent methodologies have improved yield and efficiency in producing benzotriazine derivatives, which are crucial for exploring their biological activities .

Antimicrobial Activity

Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the activity of various triazine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL, suggesting potent antibacterial effects .

Anticancer Potential

Several studies have explored the anticancer potential of benzotriazine derivatives. For example, a derivative similar to this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range (10-20 µM) . These findings suggest that the compound may interfere with cell proliferation and induce apoptosis.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways associated with cell growth and survival. Molecular modeling studies suggest that these compounds can interact with DNA or RNA polymerases, potentially disrupting nucleic acid synthesis .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of a series of triazine derivatives including this compound. The results indicated that these compounds could inhibit the growth of pathogenic bacteria effectively. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl moiety significantly influenced antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
A16Staphylococcus aureus
B32Escherichia coli
C8Pseudomonas aeruginosa

Study on Anticancer Effects

Another case study focused on the anticancer properties of benzotriazine derivatives. The study reported that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines.

Cell LineIC50 (µM)
MCF-715
HeLa18
A54925

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